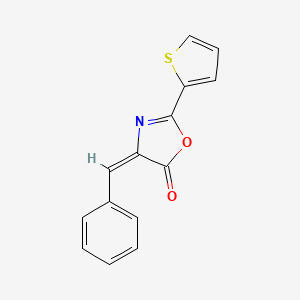

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-(thiophen-2-yl)oxazol-5(4H)-one under basic or acidic conditions. Common reagents used in this synthesis include:

- Benzaldehyde

- 2-(Thiophen-2-yl)oxazol-5(4H)-one

- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzylidene and thiophene groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one. Its derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against a panel of bacterial pathogens. The results indicated that certain modifications to the oxazole ring enhanced antimicrobial efficacy, demonstrating potential for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.

Data Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.3 | Caspase activation, cell cycle arrest |

| HeLa (Cervical Cancer) | 10.7 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.5 | Inhibition of proliferation |

This table summarizes findings from a comprehensive study where the compound was tested against multiple cancer cell lines .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study:

A study published in Phytotherapy Research evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling, suggesting its potential use in therapeutic applications for inflammatory conditions .

Synthetic Applications

In addition to biological applications, this compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of novel compounds with enhanced properties.

Data Table: Synthetic Routes and Yields

| Synthetic Route | Yield (%) |

|---|---|

| Condensation with aldehydes | 85 |

| Cyclization with thiophene derivatives | 78 |

| Functionalization at the oxazole ring | 90 |

This table highlights various synthetic methods employed to produce derivatives of the compound with high yields .

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

- 4-Benzylidene-2-(phenyl)oxazol-5(4H)-one

- 4-Benzylidene-2-(furan-2-yl)oxazol-5(4H)-one

- 4-Benzylidene-2-(pyridin-2-yl)oxazol-5(4H)-one

Uniqueness

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Biological Activity

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO2S. Its structure features a benzylidene group attached to an oxazolone ring, which is known for contributing to various biological activities.

1. Antioxidant Activity

Research has demonstrated that oxazolones, including 4-benzylidene derivatives, exhibit potent antioxidant properties. A study highlighted the in vitro anti-lipid peroxidation activity of these compounds, noting that specific derivatives achieved an average inhibition of lipid peroxidation up to 86.5% . This suggests that this compound may effectively scavenge free radicals.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects using models such as carrageenin-induced paw edema. Notably, derivatives similar to 4-benzylidene demonstrated significant inhibition of nociception and edema formation, indicating their potential as anti-inflammatory agents .

Case Study 1: Lipoxygenase Inhibition

In one study, the lipoxygenase (LOX) inhibitory activity of oxazolone derivatives was assessed. The most potent inhibitor among the tested compounds had an IC50 value of 41 μM , suggesting that modifications in the structure can enhance bioactivity . This highlights the importance of structure-activity relationships in developing effective LOX inhibitors.

Case Study 2: Docking Studies

Docking studies indicate that certain oxazolone derivatives interact with target proteins through allosteric mechanisms, enhancing their biological efficacy . This computational approach provides insights into how structural modifications can influence binding affinities and therapeutic potential.

Data Summary Table

Properties

Molecular Formula |

C14H9NO2S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

(4E)-4-benzylidene-2-thiophen-2-yl-1,3-oxazol-5-one |

InChI |

InChI=1S/C14H9NO2S/c16-14-11(9-10-5-2-1-3-6-10)15-13(17-14)12-7-4-8-18-12/h1-9H/b11-9+ |

InChI Key |

NRPOSXHPIULSKV-PKNBQFBNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.